molecular formula C23H32O7 B12431782 21-O-Acetyl 6|A-Hydroxy Cortisol-d4

21-O-Acetyl 6|A-Hydroxy Cortisol-d4

Cat. No.: B12431782
M. Wt: 424.5 g/mol
InChI Key: UXZCDTDGPVVXFM-QWWOVLJQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 21-O-Acetyl 6α-Hydroxy Cortisol-d4 involves the incorporation of deuterium atoms into the parent compound, 21-O-Acetyl 6α-Hydroxy Cortisol. This process typically includes the following steps:

Industrial Production Methods

Industrial production of 21-O-Acetyl 6α-Hydroxy Cortisol-d4 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

21-O-Acetyl 6α-Hydroxy Cortisol-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group at the 6α position can yield 6-keto derivatives, while reduction can regenerate the hydroxyl group .

Scientific Research Applications

21-O-Acetyl 6α-Hydroxy Cortisol-d4 is widely used in scientific research, including:

    Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of steroid metabolism.

    Biology: Employed in studies of hormone regulation and receptor interactions.

    Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to track drug metabolism and distribution.

    Industry: Applied in the development of new pharmaceuticals and diagnostic tools

Mechanism of Action

The mechanism of action of 21-O-Acetyl 6α-Hydroxy Cortisol-d4 involves its interaction with specific molecular targets, such as steroid receptors. The deuterium labeling allows for precise tracking of the compound within biological systems, providing insights into its metabolic pathways and interactions .

Comparison with Similar Compounds

Similar Compounds

    21-O-Acetyl 6β-Hydroxy Cortisol-d4: Another deuterium-labeled derivative with a hydroxyl group at the 6β position.

    21-O-Acetyl Cortisol-d4: Lacks the hydroxyl group at the 6 position.

    6α-Hydroxy Cortisol-d4: Lacks the acetyl group at the 21 position

Uniqueness

21-O-Acetyl 6α-Hydroxy Cortisol-d4 is unique due to its specific deuterium labeling and the presence of both acetyl and hydroxyl groups. This combination allows for detailed studies of its metabolic and pharmacological properties, making it a valuable tool in scientific research .

Properties

Molecular Formula

C23H32O7

Molecular Weight

424.5 g/mol

IUPAC Name

[2-oxo-2-[(6S,8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-6,11,17-trihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate

InChI

InChI=1S/C23H32O7/c1-12(24)30-11-19(28)23(29)7-5-15-14-9-17(26)16-8-13(25)4-6-21(16,2)20(14)18(27)10-22(15,23)3/h8,14-15,17-18,20,26-27,29H,4-7,9-11H2,1-3H3/t14-,15-,17-,18-,20+,21-,22-,23-/m0/s1/i10D2,18D,20D

InChI Key

UXZCDTDGPVVXFM-QWWOVLJQSA-N

Isomeric SMILES

[2H][C@]12[C@@H](C[C@@H](C3=CC(=O)CC[C@@]31C)O)[C@@H]4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)COC(=O)C)O

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(C4=CC(=O)CCC34C)O)O)C)O

Origin of Product

United States

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